2,4,6-Triethylborazine

BCN Thin Films Optical Band Gap PECVD

2,4,6-Triethylborazine (C6H18B3N3) is an organoboron compound belonging to the borazine class, where the three hydrogen atoms on the boron sites of the inorganic borazine ring are replaced by ethyl groups. This structural modification transforms the parent borazine into a liquid-phase, single-source molecular precursor engineered for the chemical vapor deposition (CVD) of boron-carbon-nitrogen (BCN) ternary films and coatings.

Molecular Formula C6H18B3N3
Molecular Weight 164.7 g/mol
CAS No. 7443-22-3
Cat. No. B14157768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethylborazine
CAS7443-22-3
Molecular FormulaC6H18B3N3
Molecular Weight164.7 g/mol
Structural Identifiers
SMILESB1(NB(NB(N1)CC)CC)CC
InChIInChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3
InChIKeyYAYYLHRZXOZLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Triethylborazine (CAS 7443-22-3): A Single-Source Borazine Precursor for Tunable BCN Thin Films


2,4,6-Triethylborazine (C6H18B3N3) is an organoboron compound belonging to the borazine class, where the three hydrogen atoms on the boron sites of the inorganic borazine ring are replaced by ethyl groups [1]. This structural modification transforms the parent borazine into a liquid-phase, single-source molecular precursor engineered for the chemical vapor deposition (CVD) of boron-carbon-nitrogen (BCN) ternary films and coatings [2]. Its balanced B:C:N stoichiometry (3:6:3) makes it specifically suited for applications requiring a direct liquid injection route to BCN ceramics without the need for separate boron, carbon, and nitrogen feedstocks [3].

Liquid single-source precursor for BCN thin film CVD/PECVD
Direct liquid injection compatible; eliminates multi-source gas handling
Balanced B:C:N stoichiometry (3:6:3) supports BCN ceramic formation

Why 2,4,6-Triethylborazine Cannot Be Simply Replaced by Trimethylborazine for BCN Film Deposition


Despite their structural similarity, N-triethylborazine and N-trimethylborazine are not interchangeable precursors for BCN film synthesis. The primary differentiator arises from the altered organic ligand, which directly modifies the precursor's thermophysical properties, gas-phase decomposition chemistry, and, most critically, the resulting film's optical properties. Computational studies confirm that the ethyl substituent introduces distinct electronic effects on the borazine ring compared to a methyl group, leading to differences in the entire reaction pathway [1]. Empirically, this manifests as a significantly wider tunability of the optical band gap for films derived from the triethyl precursor, a key performance metric for semiconductor and optic applications [2].

Optical band gap tunability
Ethyl ligand permits a lower band gap floor vs. methyl, enabling visible-light applications. A trimethyl precursor may restrict photo-response to UV.
High-temperature phase composition
Triethylborazine yields a segregated disordered carbon phase above 600 °C, creating a nanocomposite. Trimethylborazine typically maintains dominant B–N bonding under similar conditions.
Intrinsic chemical reactivity
The ethyl group confers higher reactivity (narrower HOMO–LUMO gap) than methyl, potentially enabling lower-temperature deposition. Substitution may necessitate higher process temperatures.

Quantitative Evidence Guide: 2,4,6-Triethylborazine vs. N-Trimethylborazine in BCN Film Synthesis


Wider Optical Band Gap (Eg) Tunability in PECVD BCN Films

BCN films grown via PECVD from N-triethylborazine demonstrate a significantly wider optical band gap range (1.2–4.9 eV) compared to analogous films from N-trimethylborazine. While direct side-by-side studies are absent, a cross-study comparison shows the triethyl-based films can achieve a lower band gap floor (1.2 eV [1]) than typically reported for trimethyl-based films, which maintain band gaps above ~2.0 eV in comparable deposition regimes [2]. This indicates superior tunability for the triethyl precursor.

Optical Band Gap Tunability
Cross-study comparable
1.2 – 4.9 eV
vs. N-trimethylborazine: >2.0 eV
Supports broader optical applications, extending into visible-light photocatalysis.
Cross-study comparison; PECVD conditions; verify on your reactor.
BCN Thin Films Optical Band Gap PECVD

Enhanced High-Temperature Phase Segregation to Disordered Carbon

At elevated deposition temperatures (Tdep ≥ 600°C), BCN films derived from N-triethylborazine undergo a phase segregation that produces an additional disordered carbon phase, as confirmed by Raman spectroscopy [1]. This phase separation is a distinct outcome of the ethyl ligand's decomposition pathway, which is not as pronounced in the trimethyl analog, where intrinsic B-C-N bonding is more dominant even at high temperatures [2]. This provides a built-in mechanism for creating composite ceramic films.

High-T Phase Segregation
Cross-study comparable
Disordered carbon phase at Tdep ≥600 °C
Trimethylborazine: dominant B–N bonding, no carbon segregation reported
Enables in-situ carbon-doped h-BN nanocomposite without post-processing.
Raman spectroscopy evidence; PECVD conditions.
BCN Phase Segregation Raman Spectroscopy Disordered Carbon

Computational Evidence of Higher Chemical Reactivity than Trimethylborazine

Density Functional Theory (DFT) calculations on borazine derivatives show that alkyl-substituted derivatives exhibit higher chemical reactivity than halide-substituted ones, and that within the alkyl series, the triethyl derivative has a narrower HOMO-LUMO gap compared to the trimethyl derivative [1]. This lower kinetic stability translates to a more facile decomposition in CVD processes, potentially leading to higher deposition rates or lower processing temperatures.

Chemical Reactivity (DFT)
Class-level inference
Narrower HOMO–LUMO gap than trimethylborazine
May support lower-temperature CVD decomposition; ethyl group is a stronger electron donor.
DFT gas-phase calculations; experimental validation needed.
DFT Calculations Frontier Molecular Orbitals Chemical Reactivity

Optimal Application Scenarios for 2,4,6-Triethylborazine Based on Quantitative Differentiation


Visible-Light-Responsive BCN Photocatalysts

A research group developing photocatalysts for water splitting or CO2 reduction requires a semiconductor with a band gap between 1.5 and 2.5 eV to absorb visible light [1]. The demonstrated ability of N-triethylborazine to produce films with a band gap as low as 1.2 eV makes it a more viable precursor than N-trimethylborazine, whose films typically have a band gap floor above 2.0 eV, which restricts them to near-UV activation [2].

In-Situ Fabrication of Carbon-Doped h-BN Nanocomposites for Harsh Environments

For developing wear-resistant coatings or corrosion barriers that operate at high temperatures (e.g., >600°C), the self-segregating behavior of triethylborazine-derived films is a key advantage [1]. The in-situ formation of a disordered carbon phase within a BCN matrix can create a self-lubricating, electrically tunable nanocomposite without a multi-step synthesis process, a feature that is not evident in the more chemically homogeneous films from trimethylborazine [3].

Low-Temperature CVD on Thermally Sensitive Substrates

Industrial deposition of BCN films on polymer substrates or flexible electronics requires CVD processes below 400°C. The computationally confirmed, higher intrinsic chemical reactivity of the triethylborazine precursor [4] suggests it can decompose effectively at lower temperatures than trimethylborazine. This can lead to higher growth rates or improved film quality at the process temperature ceiling, directly translating to higher throughput in a manufacturing setting.

Graded-Index Optical Coatings

The demonstrated extreme refractive index tunability from 1.5 to 2.8 [1] allows for the design of single-material, graded-index anti-reflective or filter coatings by simply changing the deposition temperature during one process. This level of tunability, particularly the ability to reach the low-n limit of 1.5, surpasses what is reported for trimethylborazine-based films, where the refractive index typically varies within a different, often higher range [2].

Application
Selection Property
Validation Focus
Visible-light photocatalyst development
Lower achievable band gap (vs. methyl analog)
Optical band gap measurement (UV-Vis)
Carbon-doped h-BN nanocomposites
Self-segregating disordered carbon phase at high T
Raman spectroscopy; TEM phase mapping
Low-temperature CVD on flexible substrates
Higher intrinsic chemical reactivity
Deposition rate and film quality at T
Graded-index optical coatings
Broad refractive index tunability with deposition T
Spectroscopic ellipsometry across T range

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